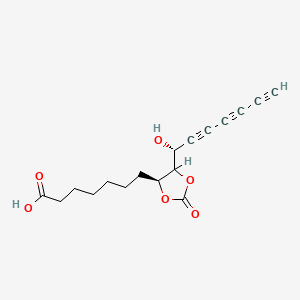
Troxérutine
Vue d'ensemble
Description
Troxerutin is a flavonol, a type of flavonoid, derived from rutin. It is more accurately a hydroxyethylrutoside. It can be isolated from Sophora japonica, the Japanese pagoda tree. It is used as a vasoprotective . It improves capillary function by reducing abnormal leakage and is often used in haemorrhoids and to relieve capillary impairment and venous insufficiency of the lower limbs .
Synthesis Analysis
A study has developed a whole-cell-based method for selective preparation of monoester or diester of troxerutin, a flavonoid derivative . Another study focuses on troxerutin-loaded solid lipid nanoparticles (TXR-SLNs) and their physicochemical properties, intending to enhance drug release .Molecular Structure Analysis
The distinct peaks of troxerutin and those of its physical mixture reveal that the functional groups and characteristics of troxerutin remained unaltered . A structural modeling and docking experiment of troxerutin and human TRPV1 confirmed that troxerutin could be a TRPV1 antagonist .Chemical Reactions Analysis
The redox reactions of the flavonoid derivative troxerutin were investigated over a wide range of conditions, using pulse radiolysis and cyclic voltammetry .Physical And Chemical Properties Analysis
Troxerutin has a molecular formula of C33H42O19 and a molecular weight of 742.68 . It is soluble in water and DMSO . The formulation of troxerutin-loaded solid lipid nanoparticles exhibited 83.62% entrapment efficiency, indicating improved drug-loading capacity and extended drug release .Applications De Recherche Scientifique
Voici une analyse complète des applications de la recherche scientifique de la Troxérutine, en se concentrant sur six applications uniques :
Gestion du diabète
Des études récentes indiquent que les polyphénols comme la this compound ont des effets significatifs de réduction de la glycémie, ce qui peut être bénéfique dans le traitement du diabète .
Protection des reins
Il a été démontré que la this compound réduit les dommages rénaux en inhibant l’activité de NOX2 et en augmentant l’activité de Nrf2, ce qui contribue à prévenir l’apoptose induite par des toxines environnementales comme le BDE-47 .
Amélioration de la délivrance de médicaments
La recherche sur les nanoparticules solides de lipides chargées de this compound (TXR-SLNs) vise à améliorer la biodisponibilité et la clairance plasmatique du composé, renforçant ainsi son efficacité clinique .
Modification chimique à des fins thérapeutiques
Des études d’acylation enzymatique de la this compound ont mené à la synthèse de divers dérivés esters, qui peuvent avoir des propriétés thérapeutiques et des applications différentes .
Effets anti-inflammatoires et antioxydants
Il a été constaté que la this compound supprime l’inflammation et le stress oxydatif en réponse à certaines toxines, ce qui suggère des applications thérapeutiques potentielles dans les conditions associées à l’inflammation et aux dommages oxydatifs .
Effets neuroprotecteurs
Bien que non mentionnés directement dans les résultats de la recherche, la this compound est connue pour ses propriétés neuroprotectrices, qui pourraient être bénéfiques dans le traitement des maladies neurodégénératives.
Pour des informations plus détaillées sur chaque application, vous pouvez vous référer aux références fournies.
MDPI - La this compound atténue l’augmentation de l’activité hépatique… KoreaScience - Effets biologiques et thérapeutiques de la this compound… MDPI - Formulation et caractérisation de solides… RSC Publishing - Acylation enzymatique régiosélective efficace de la this compound… Frontiers - La this compound supprime la réponse inflammatoire et le stress oxydatif…
Mécanisme D'action
Target of Action
Troxerutin, a naturally occurring flavonoid, has been found to interact with several molecular targets. It primarily targets vascular endothelial growth factor (VEGF) and protein kinase C βII (PKC βII) . VEGF is a pivotal mediator of neovascularization and a well-known vasopermeability factor, while PKC βII is involved in various cellular signaling pathways .
Mode of Action
Troxerutin counteracts the rise of VEGF and inhibits the activation of the PKCβII/HuR cascade . It suppresses p65 by downregulating signal transducers and activation of transcription 3 (STAT3), and sensitizes cancer cells to apoptosis through Bcl-2 prevention .
Biochemical Pathways
Troxerutin affects multiple biochemical pathways. It has been shown to increase antioxidant enzymes and reduce oxidative damage, decrease proapoptotic proteins (APAF-1, BAX, caspases-9 and-3) and increase the antiapoptotic BCL-2 . It also suppresses p65 by downregulating STAT3 . Furthermore, it has been found to increase the nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) and downregulate the nuclear factor ΚB (NFΚ) .
Result of Action
Troxerutin exerts significant therapeutic effects, likely mediated by its anti-inflammatory and antioxidant mechanisms . It has been shown to reduce immobility time in the forced swim test and mitigate behavioral deficits in the novelty-suppressed feeding test . Additionally, it increases glutathione (GSH) and superoxide dismutase (SOD) levels while reducing nitrite, malondialdehyde (MDA), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ) levels .
Action Environment
The action of Troxerutin can be influenced by various environmental factors. For instance, the lipophilicity and cellular uptake of Troxerutin can be improved through a multi-site acylation strategy . This suggests that the chemical environment and modifications to the Troxerutin molecule can significantly influence its action, efficacy, and stability.
Orientations Futures
Troxerutin has been demonstrated to promote osteogenesis in vitro and facilitate the fracture healing in vivo, indicating that troxerutin may be a promising therapeutic candidate for bone fracture repair . Another study suggested that troxerutin could be a potential TRPV1 antagonist based on the deep learning MT-DTI model prediction .
Analyse Biochimique
Biochemical Properties
Troxerutin interacts with various enzymes, proteins, and other biomolecules. It has been shown to increase the levels of antioxidant enzymes such as glutathione (GSH) and superoxide dismutase (SOD), while reducing nitrite, malondialdehyde (MDA), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ) levels . These interactions suggest that troxerutin plays a significant role in biochemical reactions, particularly those involving oxidative stress and inflammation .
Cellular Effects
Troxerutin has a variety of valuable pharmacological and therapeutic activities including antioxidant, anti-inflammatory, anti-diabetic and anti-tumor effects . It has been shown to reduce immobility time in the forced swim test and mitigate behavioral deficits in the novelty-suppressed feeding test . These effects suggest that troxerutin influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Troxerutin exerts its effects at the molecular level through various mechanisms. It has been shown to suppress p65 by downregulating signal transducers and activation of transcription 3 (STAT3), and sensitize cancer cells to apoptosis through Bcl-2 prevention . This suggests that troxerutin’s effects are mediated by its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, troxerutin has shown to have long-term effects on cellular function. For instance, it has been observed to significantly reduce immobility time in the forced swim test and mitigate behavioral deficits in the novelty-suppressed feeding test after seven days of treatment . This suggests that troxerutin has a stable effect over time.
Dosage Effects in Animal Models
In animal models, the effects of troxerutin vary with different dosages. For instance, in a study involving male Swiss mice, troxerutin was administered at different doses (10, 20, 40 mg/kg, i.p.) . The study found that troxerutin significantly reduced immobility time in the forced swim test and mitigated behavioral deficits in the novelty-suppressed feeding test .
Metabolic Pathways
Troxerutin is involved in various metabolic pathways. It has been shown to increase the levels of antioxidant enzymes such as glutathione (GSH) and superoxide dismutase (SOD), while reducing nitrite, malondialdehyde (MDA), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ) levels . This suggests that troxerutin interacts with enzymes or cofactors involved in these metabolic pathways .
Transport and Distribution
A study has developed a multi-site acylation strategy to improve the lipophilicity and cellular uptake of troxerutin . This suggests that troxerutin may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
Given its antioxidant and anti-inflammatory properties, it is likely that troxerutin may be localized to specific compartments or organelles where these processes occur .
Propriétés
IUPAC Name |
2-[3,4-bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42O19/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-17(37)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(46-8-5-35)19(10-15)47-9-6-36/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3/t14-,21+,23-,24+,26+,27-,28+,29+,32+,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVFNTXFRYQLRP-VVSTWUKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045929 | |
| Record name | Troxerutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Troxerutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006083 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7085-55-4, 55965-63-4 | |
| Record name | Troxerutin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7085-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Troxerutin [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007085554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Venoruton | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055965634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Troxerutin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13124 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Troxerutin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Troxerutin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROXERUTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y4N11PXO8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Troxerutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006083 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181 °C | |
| Record name | Troxerutin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006083 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide](/img/structure/B1681515.png)
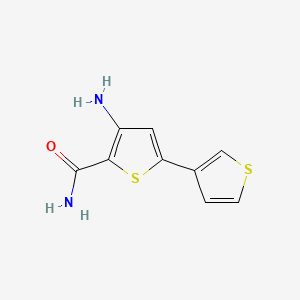
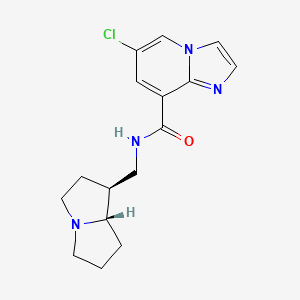
![4-Thiazolecarboxamide, N-(6-benzoyl-1H-benzimidazol-2-yl)-2-(1-thieno[3,2-d]pyrimidin-4-yl-4-piperidinyl)-](/img/structure/B1681519.png)
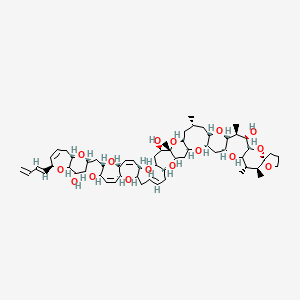
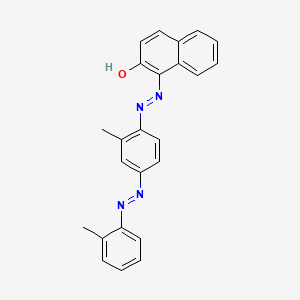
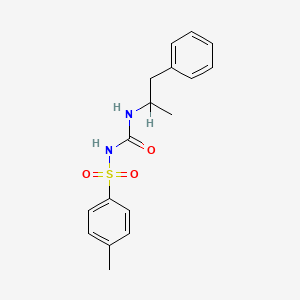

![3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B1681528.png)
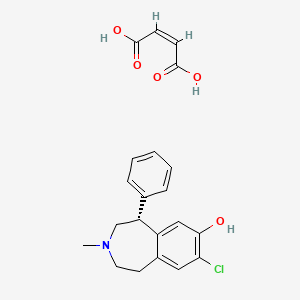
![[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-7-bromo-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B1681532.png)

![2,2-difluoro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B1681536.png)
